molecular formula C13H22O3Si2 B14547480 3-Methoxy-3,6-dimethyl-6-phenyl-2,7-dioxa-3,6-disilaoct-4-ene CAS No. 61707-11-7

3-Methoxy-3,6-dimethyl-6-phenyl-2,7-dioxa-3,6-disilaoct-4-ene

Cat. No.: B14547480
CAS No.: 61707-11-7
M. Wt: 282.48 g/mol
InChI Key: UZHJTOLOAWROIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-3,6-dimethyl-6-phenyl-2,7-dioxa-3,6-disilaoct-4-ene is an organosilicon compound that features a unique structure with both silicon and oxygen atoms integrated into its backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-3,6-dimethyl-6-phenyl-2,7-dioxa-3,6-disilaoct-4-ene typically involves the reaction of phenylsilane derivatives with methoxy and dimethyl groups under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or platinum to facilitate the formation of the silicon-oxygen bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar catalytic processes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis, making it feasible for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-3,6-dimethyl-6-phenyl-2,7-dioxa-3,6-disilaoct-4-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives.

    Substitution: Substitution reactions can occur at the methoxy or phenyl groups, leading to a variety of functionalized products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include silanol, silane, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Methoxy-3,6-dimethyl-6-phenyl-2,7-dioxa-3,6-disilaoct-4-ene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: The compound can be used in the development of silicon-based biomaterials.

    Industry: Used in the production of advanced materials with specific mechanical and thermal properties.

Mechanism of Action

The mechanism by which 3-Methoxy-3,6-dimethyl-6-phenyl-2,7-dioxa-3,6-disilaoct-4-ene exerts its effects involves the interaction of its silicon-oxygen backbone with various molecular targets. The silicon atoms can form stable bonds with other elements, facilitating the formation of complex structures. The methoxy and phenyl groups can participate in various chemical reactions, enhancing the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyphenylboronic acid: Similar in having a methoxy group and phenyl ring but lacks the silicon-oxygen backbone.

    2-Phenyl-3,6-dimethylmorpholine: Shares the phenyl and dimethyl groups but has a different core structure.

Uniqueness

3-Methoxy-3,6-dimethyl-6-phenyl-2,7-dioxa-3,6-disilaoct-4-ene is unique due to its silicon-oxygen backbone, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring stability and versatility.

Properties

CAS No.

61707-11-7

Molecular Formula

C13H22O3Si2

Molecular Weight

282.48 g/mol

IUPAC Name

dimethoxy-[2-(methoxy-methyl-phenylsilyl)ethenyl]-methylsilane

InChI

InChI=1S/C13H22O3Si2/c1-14-17(4,13-9-7-6-8-10-13)11-12-18(5,15-2)16-3/h6-12H,1-5H3

InChI Key

UZHJTOLOAWROIL-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C)(C=C[Si](C)(OC)OC)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.